D-arabino C20-Phytosphingosine
説明
特性
CAS番号 |
1335002-11-3 |
|---|---|
分子式 |
C20H43NO3 |
分子量 |
345.568 |
IUPAC名 |
(2R,3S,4R)-2-aminoicosane-1,3,4-triol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |
InChIキー |
UQAUXYMLKGFKBX-AQNXPRMDSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |
同義語 |
(2R,3S,4R)-Amino-1,3,4-eicosanetriol; D-arabino-1,3,4-Trihydroxy-2-aminoeicosane; |
製品の起源 |
United States |
準備方法
Stereochemical Inversion from D-ribo-Phytosphingosine
Kim et al. (2008) developed a high-yield route (73–85%) starting from commercially available D-ribo-phytosphingosine:
Key Steps :
-
Selective protection :
-
C1 hydroxyl masked as tert-butyldimethylsilyl (TBS) ether
-
C3 hydroxyl protected as benzyl ether
-
-
Mitsunobu inversion :
-
C4 configuration inverted using DIAD/PPh₃ with 4-nitrobenzoic acid
-
-
Global deprotection :
-
TBS removal with TBAF
-
Benzyl cleavage via hydrogenolysis
-
Reaction Conditions :
Asymmetric Synthesis from 1-Tetradecyne
Trost and Zhang (2010) achieved enantioselective synthesis via ProPhenol-catalyzed alkynylation:
Synthetic Pathway :
-
Alkynylation :
-
ProPhenol catalyst (10 mol%)
-
1-Tetradecyne + (4-methoxyphenoxy)acetaldehyde → Allylic propargylic alcohol (94% ee)
-
-
Epoxidation :
-
VO(acac)₂/TBHP system
-
Diastereomeric ratio: 9:1 (anti:syn)
-
-
Azide Opening :
-
NaN₃/NH₄Cl in MeOH/H₂O
-
-
Reduction :
-
H₂/Pd-C for alkyne → alkane
-
Staudinger reaction for azide → amine
-
Performance Metrics :
| Step | Yield (%) | Selectivity |
|---|---|---|
| Alkynylation | 89 | 94% ee |
| Epoxidation | 78 | 9:1 dr |
| Azide opening | 92 | - |
| Global deprotection | 95 | - |
| Overall | 62 | - |
Microbial Biosynthesis Approaches
Patent WO2017033464A1 (2016) discloses a yeast-based method for phytosphingosine production:
Strain Engineering :
-
Saccharomyces cerevisiae modified to:
-
Overexpress SUR2 (sphingolipid C4-hydroxylase)
-
Knockout LCB4 (sphingoid base kinase)
-
Fermentation Parameters :
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| pH | 6.0 |
| Dissolved O₂ | 30% saturation |
| Induction time | 48 h post-inoculum |
Productivity :
-
Titer: 1.2 g/L D-arabino-phytosphingosine
-
Purity: >98% (HPLC)
Comparative Analysis of Synthetic Routes
Efficiency Metrics :
| Method | Total Steps | Overall Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Stereochemical inversion | 5 | 73 | 99 |
| Asymmetric synthesis | 7 | 62 | 94 |
| Microbial | 1 (fermentation) | N/A | 98 |
Cost Considerations :
-
Chemical synthesis : High material costs ($12,000–$15,000/mol) due to chiral catalysts and protecting groups
-
Biosynthesis : Lower operational costs ($3,000–$4,000/mol) but requires specialized bioreactors
化学反応の分析
Types of Reactions:
Oxidation: D-arabino C20-Phytosphingosine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the sphingoid base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
科学的研究の応用
Chemistry: D-arabino C20-Phytosphingosine is used as a building block in the synthesis of complex sphingolipids and glycosphingolipids, which are important for studying cell membrane structure and function .
Biology: In biological research, this compound is used to investigate the roles of sphingolipids in cell signaling, apoptosis, and differentiation .
Medicine: D-arabino C20-Phytosphingosine has potential therapeutic applications, particularly in the treatment of skin disorders and as an anti-inflammatory agent .
Industry: In the cosmetic industry, it is used in formulations for skin care products due to its moisturizing and anti-aging properties .
作用機序
D-arabino C20-Phytosphingosine exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramide synthase and sphingomyelinase . These interactions influence cell membrane structure, signaling pathways, and cellular responses, including apoptosis and inflammation .
類似化合物との比較
Tables
Table 1. Comparative Physicochemical Properties
| Property | D-arabino C20-Phytosphingosine | D-ribo C18-Phytosphingosine | D-lyxo-Phytosphingosine |
|---|---|---|---|
| Melting Point (°C) | 145–148 | 132–135 | 140–143 |
| LogP (Octanol-Water) | 6.2 | 5.8 | 6.0 |
| Solubility in Water (mg/mL) | 0.05 | 0.12 | 0.08 |
Table 2. Key Enzymatic Interactions
| Enzyme | D-arabino C20 Affinity (Km, µM) | D-ribo C18 Affinity (Km, µM) |
|---|---|---|
| Sphingosine Kinase 1 | 120 ± 15 | 85 ± 10 |
| Ceramide Synthase | 90 ± 12 | 75 ± 8 |
| S1P Lyase | >200 | 45 ± 6 |
Q & A
Q. Q1. What are the standard protocols for synthesizing D-arabino C20-Phytosphingosine, and how can researchers ensure reproducibility?
Methodological Answer : Synthesis protocols should include detailed descriptions of starting materials (e.g., sphingoid base precursors), reaction conditions (temperature, catalysts), and purification methods (e.g., column chromatography). Reproducibility requires documenting solvent ratios, reaction times, and spectroscopic validation (e.g., NMR for structural confirmation) . For novel compounds, provide full characterization data (e.g., HRMS, elemental analysis) in the main text or supplementary materials to enable replication .
Q. Q2. How can researchers validate the purity and structural identity of D-arabino C20-Phytosphingosine in experimental settings?
Methodological Answer : Purity validation requires chromatographic methods (HPLC, TLC) with retention indices compared to standards. Structural identity confirmation involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT) and mass spectrometry (MS). For trace impurities, use high-resolution MS or tandem MS . Cross-reference spectral data with published libraries or prior studies on analogous phytosphingosine derivatives .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictions in reported bioactivity data for D-arabino C20-Phytosphingosine across studies?
Methodological Answer : Contradictions may arise from differences in cell models, assay conditions (e.g., lipid solubility, concentration ranges), or impurity interference. To address this:
- Perform comparative dose-response assays under standardized conditions (e.g., serum-free media to minimize lipid interactions).
- Use orthogonal assays (e.g., fluorescence-based vs. enzymatic readouts) to confirm bioactivity .
- Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line specificity, solvent effects) .
Q. Q4. How can researchers design mechanistic studies to elucidate the role of D-arabino C20-Phytosphingosine in sphingolipid signaling pathways?
Methodological Answer : Mechanistic studies should combine genetic and pharmacological approaches:
- Use siRNA knockdown or CRISPR-Cas9 to target sphingolipid metabolism enzymes (e.g., ceramidases, sphingosine kinases).
- Employ isotopic labeling (e.g., 13C-glucose tracing) to track metabolic flux in treated cells .
- Pair these with lipidomics profiling (LC-MS/MS) to quantify downstream metabolites (ceramides, sphingosine-1-phosphate) .
Q. Q5. What are the challenges in establishing in vivo models to study D-arabino C20-Phytosphingosine bioavailability, and how can they be mitigated?
Methodological Answer : Challenges include rapid metabolic clearance, tissue-specific distribution, and inter-species variability. Mitigation strategies:
- Use stable isotope-labeled analogs to track pharmacokinetics via mass spectrometry.
- Optimize delivery systems (nanoparticles, liposomes) to enhance bioavailability .
- Select animal models with sphingolipid pathways homologous to humans (e.g., murine liver or zebrafish embryos) .
Data Analysis and Interpretation
Q. Q6. How should researchers handle variability in sphingolipid quantification when using D-arabino C20-Phytosphingosine as a reference standard?
Methodological Answer : Variability arises from matrix effects (e.g., plasma proteins) and ionization efficiency in MS. To minimize:
Q. Q7. What statistical approaches are appropriate for analyzing dose-dependent effects of D-arabino C20-Phytosphingosine in cell-based assays?
Methodological Answer :
- Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values.
- Apply ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons.
- For high-throughput data, use machine learning tools (e.g., random forest) to identify synergistic/antagonistic interactions .
Literature and Experimental Design
Q. Q8. How can researchers systematically evaluate existing literature on D-arabino C20-Phytosphingosine to identify understudied areas?
Methodological Answer :
- Conduct a scoping review using databases (PubMed, Web of Science) with keywords: "phytosphingosine derivatives," "sphingolipid metabolism," and "C20 chain specificity."
- Apply PICO framework to categorize studies by Population (cell/organism type), Intervention (dose/route), Comparison (controls), and Outcomes (bioactivity metrics) .
- Use citation mapping tools (e.g., VOSviewer) to visualize research gaps .
Q. Q9. What criteria should guide the selection of controls in experiments involving D-arabino C20-Phytosphingosine?
Methodological Answer : Controls must account for:
- Solvent effects (e.g., ethanol/DMSO vehicle controls).
- Structural analogs (e.g., shorter-chain phytosphingosines) to isolate chain-length-dependent effects.
- Pharmacological inhibitors (e.g., myriocin for de novo sphingolipid synthesis inhibition) .
Ethical and Reporting Standards
Q. Q10. How can researchers ensure compliance with ethical guidelines when studying D-arabino C20-Phytosphingosine in animal models?
Methodological Answer :
- Obtain approval from institutional animal care committees (IACUC) for experimental protocols.
- Adhere to ARRIVE 2.0 guidelines for reporting in vivo studies, including sample size justification and humane endpoints .
- Disclose conflicts of interest (e.g., funding from lipidomics instrument manufacturers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
